Cibenzoline succinate
Overview
Description
Cibenzoline succinate is an antiarrhythmic drug with a complex pharmacological profile, including actions on multiple ion channels and enzymes. It is recognized for its stereoselective metabolism and its interaction with cytochrome P450 enzymes, especially CYP2D6 and CYP3A, which play a significant role in its hepatic metabolism. The drug's metabolism produces several metabolites, such as p-hydroxycibenzoline and 4,5-dehydrocibenzoline, among others, suggesting a complex biotransformation pathway influenced by genetic factors related to these enzymes (Niwa et al., 2000).
Synthesis Analysis
Although direct synthesis details of cibenzoline succinate are not available in the provided literature, the synthesis of related compounds involves multifaceted organic reactions, including those enabling the functionalization of aromatic compounds, such as fluorination, and the formation of succinimide derivatives. These processes are critical for the synthesis of various bioactive molecules and their precursors, indicating the chemical complexity and the sophistication required in synthesizing molecules like cibenzoline succinate (Scott & Shao, 2010).
Molecular Structure Analysis
Cibenzoline succinate's molecular structure, featuring an imidazoline ring linked to a diphenylcyclopropyl group and a succinate moiety, suggests a molecule designed for specific interactions with cardiac ion channels. Its stereochemistry is particularly relevant to its pharmacodynamics and pharmacokinetics, as the drug exhibits enantioselective metabolism, which is crucial for its therapeutic and side-effect profiles.
Chemical Reactions and Properties
Cibenzoline succinate's chemical properties, including its reactions with biological macromolecules, are pivotal for its pharmacological effects. For instance, its ability to block ATP-sensitive K+ channels in cardiac and pancreatic cells highlights its role in modulating cellular excitability and insulin secretion, respectively. These interactions underscore the drug's multifaceted mechanism of action, which extends beyond its primary use as an antiarrhythmic (Tabuchi et al., 2001).
Physical Properties Analysis
While specific details on the physical properties of cibenzoline succinate are not provided, such properties are essential for drug formulation and stability. Physical characteristics like solubility, crystal form, and melting point directly affect its bioavailability, dosing, and storage conditions.
Chemical Properties Analysis
The chemical properties of cibenzoline succinate, including its stability under physiological conditions and its interaction with enzymes like CYP2D6 and CYP3A, are critical for its metabolic fate. The formation of metabolites through oxidation and dehydrogenation processes significantly impacts its pharmacological activity and potential toxicity (Niwa et al., 2000).
Scientific Research Applications
Application 1: Treatment of Cardiac Arrest due to Cibenzoline Succinate Poisoning
- Summary of the Application : Cibenzoline succinate is an antiarrhythmic agent with properties such as those of Vaughan Williams class Ia, Ic, and III agents . It can cause severe side-effects, including proarrhythmia, hemodynamic effects, hypoglycemia, and liver and renal dysfunction due to Na+ and Ca2+ channel block . In cases of severe cibenzoline succinate poisoning along with cardiac arrest, venoarterial extracorporeal membranous oxygenation (V-A ECMO), plasma exchange (PE), and direct hemoperfusion (DHP) have been used for treatment .
- Methods of Application or Experimental Procedures : In a case where a 51-year-old woman had a refractory cardiac arrest after cibenzoline succinate ingestion, V-A ECMO, PE, and DHP were initiated . Plasma exchange did not improve clinical manifestations. Her clinical condition improved during DHP, but there was no evidence about removal of drugs .
- Results or Outcomes Obtained : On day 3, DHP and ECMO were terminated. On day 9, she was transferred to another hospital without arrhythmia recurrence . This suggests that V-A ECMO is effective in cases of cibenzoline succinate poisoning-related cardiac dysfunction or cardiac arrest .
Application 2: Hypoglycemic Coma Induced by Cibenzoline Succinate
- Methods of Application or Experimental Procedures : The report discusses two frail, late-stage elderly subjects who experienced a severe and prolonged hypoglycemic coma after the administration of Cibenzoline succinate .
- Results or Outcomes Obtained : The two cases experienced severe and prolonged hypoglycemic coma after the usage of Cibenzoline succinate . This suggests that when Cibenzoline succinate is administered to elderly subjects with renal dysfunction and/or frailty, there is a possibility that this medicine may induce hypoglycemia .
Application 3: Visual Compatibility of Cibenzoline Succinate with Commonly Used Acute-Care Medications
- Summary of the Application : Cibenzoline succinate’s visual compatibility with commonly used acute-care medications is an important aspect of its application .
- Methods of Application or Experimental Procedures : The study examines the visual compatibility of Cibenzoline succinate with commonly used acute-care medications .
- Results or Outcomes Obtained : The results of this study are not specified in the search results .
Application 4: Stereoselective Metabolism of Cibenzoline
- Summary of the Application : The stereoselective metabolism of Cibenzoline succinate, an oral antiarrhythmic drug, was investigated on hepatic microsomes from humans and rats and microsomes from cells expressing human cytochrome P450s (CYPs) .
- Methods of Application or Experimental Procedures : The study involved the investigation of the metabolism of Cibenzoline succinate on hepatic microsomes from humans and rats and microsomes from cells expressing human cytochrome P450s .
- Results or Outcomes Obtained : The results of this study are not specified in the search results .
Application 5: Novel Process for the Preparation of (+)-Cibenzoline Succinate
- Summary of the Application : A novel process for the preparation of (+)-Cibenzoline succinate was developed . This process also relates to a crystalline form of (+)-Cibenzoline succinate .
- Results or Outcomes Obtained : The process resulted in the preparation of (+)-Cibenzoline succinate and a crystalline form thereof .
Safety And Hazards
While Cibenzoline succinate has been used clinically, it’s essential to consider potential safety concerns. Unfortunately, specific safety data are limited in the literature. As with any medication, healthcare professionals should carefully assess individual patient profiles, including age and renal function, when determining dosage .
properties
IUPAC Name |
butanedioic acid;2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUIOIWYMHEPIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57625-97-5 | |
Record name | Butanedioic acid, compd. with 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57625-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0047820 | |
Record name | Cifenline succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cibenzoline succinate | |
CAS RN |
100678-32-8, 85589-37-3 | |
Record name | Cibenzoline succinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100678-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cifenline succinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085589373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cifenline succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100678328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cifenline succinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cibenzoline succinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIFENLINE SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38G16RWJ37 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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